![molecular formula C8H13N3 B1445333 6-(2-aminoethyl)-N-methylpyridin-2-amine CAS No. 1227095-55-7](/img/structure/B1445333.png)
6-(2-aminoethyl)-N-methylpyridin-2-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Archaeological Wood Consolidation
The aminoethyl substitution on cellulose derivatives has been shown to enhance self-assembly properties, making them potential candidates for archaeological wood consolidants . These aminocelluloses form films that could stabilize and preserve ancient wooden artifacts.
Biomedical Coatings
Aminocelluloses with aminoethyl groups have been explored as coatings for biomedical equipment, such as implants . Their biocompatible and biofunctional film-forming abilities offer a promising avenue for enhancing the performance and longevity of medical devices.
Antimicrobial Applications
The introduction of aminoethyl groups into cellulose derivatives has demonstrated potential antimicrobial activity . This could lead to the development of new materials for preventing bacterial growth on surfaces and medical equipment.
CO2 Capture
Amine-modified cellulose aerogels have been synthesized for potential application in capturing CO2 . The introduction of aminoethyl groups allows for covalent bonding with CO2, suggesting a viable method for carbon capture and sequestration.
Research on Protonation Behavior
The protonation behavior of aminocelluloses, including those with aminoethyl groups, has been studied to understand their solubility and interaction with other molecules . This research is crucial for designing materials with specific properties for industrial applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-aminoethyl)-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYEOSBQVTWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethyl)-N-methylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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